molecular formula C20H13F3N2O3S B2635399 N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 921796-52-3

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2635399
CAS No.: 921796-52-3
M. Wt: 418.39
InChI Key: OARAPSPOQNRZOL-UHFFFAOYSA-N
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Description

N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide ( 921796-52-3) is a synthetic organic compound with a molecular formula of C 20 H 13 F 3 N 2 O 3 S and a molecular weight of 418.4 g/mol . This benzamide derivative is supplied with a high purity level of 95%+ and is intended for research and development applications . This compound is of significant interest in pharmacological research as a member of the N-(thiazol-2-yl)-benzamide class, which has been identified as a novel class of selective Zinc-Activated Channel (ZAC) antagonists . ZAC is an atypical member of the Cys-loop receptor superfamily of ligand-gated ion channels, activated by zinc ions (Zn 2+ ) and protons (H + ), and is implicated in various physiological processes that are still being elucidated . Studies on close analogs, such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), demonstrate that these compounds act as negative allosteric modulators (NAMs) of ZAC, exerting their inhibitory effect through state-dependent, non-competitive antagonism that is roughly equipotent against Zn 2+ - and H + -evoked signaling . Notably, these analogs have shown high selectivity for ZAC over other classical Cys-loop receptors like 5-HT 3 , nicotinic acetylcholine, GABAA, and glycine receptors, making them valuable pharmacological tools for probing the structure and function of ZAC without significant off-target effects . The structure of this reagent incorporates both benzofuran and thiazole heterocycles, which are privileged scaffolds in medicinal chemistry known to confer a wide range of biological activities . Researchers can utilize this compound to explore the physiological roles of ZAC, investigate ion channel mechanisms, and study its potential in various research models. Please note: This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2O3S/c1-27-15-7-3-4-11-9-16(28-17(11)15)14-10-29-19(24-14)25-18(26)12-5-2-6-13(8-12)20(21,22)23/h2-10H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARAPSPOQNRZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include methoxybenzofuran, thiazole derivatives, and trifluoromethylbenzoyl chloride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiazole-Benzamide Derivatives

a. 3-Fluoro-N-[4-(tert-butyl)-1,3-thiazol-2-yl]benzamide (TTFB)

  • Structure : Features a tert-butyl group on the thiazole and a 3-fluoro substituent on the benzamide.
  • The fluorine atom may enhance hydrogen bonding but lacks the strong electron-withdrawing effect of -CF₃ .

b. N-[3-(Trifluoromethyl)phenyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide

  • Structure : Contains dual trifluoromethyl groups on both the benzamide and thiazole-linked phenyl ring.
  • Activity: This compound (Glide Score: Not reported) is structurally bulkier than the target molecule, which may reduce solubility but improve target selectivity due to increased steric interactions .

c. F5254-0161 (N-[4-(3-oxo-3-(4-[3-(trifluoromethyl)phenyl]piperazin-1-yl)propyl)-1,3-thiazol-2-yl]benzamide)

  • Structure : Includes a piperazine-linked trifluoromethylphenyl group and a thiazole-bound benzamide.
  • Binding Data : Demonstrated a Glide Score of -6.41 in molecular docking studies, suggesting moderate affinity for Class II transactivator-I (CIITA-I). The target compound’s benzofuran-thiazole core may offer improved π-π stacking compared to F5254-0161’s piperazine chain .
Thiazole-Acetamide Derivatives ()

Compounds 9a–9e (e.g., 9c: 4-bromophenyl-substituted thiazole) exhibit acetamide linkages instead of benzamide groups.

  • Activity : Docking studies () suggest that bromine’s electronegativity enhances halogen bonding in 9c, whereas the target compound’s trifluoromethyl group may provide stronger hydrophobic interactions .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight* Notable Properties/Activity Reference
Target Compound Thiazole-benzamide 7-Methoxybenzofuran, -CF₃ ~455.4 Hypothesized enhanced stability -
TTFB Thiazole-benzamide tert-Butyl, 3-fluoro 318.4 High lipophilicity
F5254-0161 Thiazole-benzamide Piperazine-CF₃ ~515.5 Glide Score: -6.41 (CIITA-I)
Compound 9c () Thiazole-acetamide 4-Bromophenyl ~520.6 Halogen bonding in docking
ZINC5154833 () Pyrimidine-thioacetamide Phenyl, dihydropyrimidinone ~422.5 Glide Score: -6.591 (CIITA-I)

*Molecular weights estimated based on structural formulas.

Key Research Findings and Trends

  • Trifluoromethyl vs. Halogen Substituents : The -CF₃ group in the target compound likely improves metabolic stability and binding affinity compared to halogens (e.g., bromine in 9c) due to its stronger electron-withdrawing and hydrophobic effects .
  • Benzofuran-Thiazole Hybrids : The 7-methoxybenzofuran moiety may enhance π-stacking interactions with aromatic residues in enzyme active sites, a feature absent in simpler thiazole-acetamides () or piperazine derivatives () .
  • Synthetic Flexibility : Analogous compounds (e.g., ) are synthesized via coupling reactions under basic or catalytic conditions, suggesting scalable routes for the target molecule .

Biological Activity

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structural features, which include a combination of benzothiazole and thiazole moieties along with a methoxy-substituted benzofuran. This article explores the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Chemical Formula : C12H10N2O2S
  • Molecular Weight : 246.29 g/mol
  • Functional Groups :
    • Benzothiazole
    • Thiazole
    • Methoxy-substituted benzofuran

These structural characteristics suggest that the compound may interact with various biological targets, enhancing its potential as a therapeutic agent.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. This inhibition could lead to reduced inflammation and associated pain relief.
  • Kinase Interaction : Molecular docking studies suggest significant interactions with kinases involved in cell proliferation and survival pathways, indicating potential anticancer activity.
  • Antimicrobial Activity : Preliminary studies have indicated that the compound may possess antimicrobial properties, although further research is needed to confirm these effects.

Research Findings

Several studies have investigated the biological activity of this compound and related derivatives. Key findings include:

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamidesBenzothiazole derivativeAntimicrobial
PsoralenBenzofuran derivativeAntimicrobial, anticancer
8-MethoxypsoralenBenzofuran derivativeAntimicrobial
4-Amino-N-(thiazol-2-yl)benzenesulfonamidesThiazole derivativeAnticonvulsant

These compounds share structural similarities with this compound and demonstrate various biological activities that could inform its potential applications.

Case Study 1: Anticancer Activity

A study conducted on thiazole derivatives revealed that certain compounds exhibited significant cytotoxic effects against cancer cell lines (e.g., Jurkat and A-431). The structure–activity relationship (SAR) indicated that modifications in the thiazole ring could enhance anticancer potency. This suggests that similar modifications in this compound might also yield promising results.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that compounds with similar structures inhibited COX enzymes effectively. This finding supports the hypothesis that this compound could serve as a lead compound for developing new anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide?

  • Answer: Synthesis typically involves multi-step reactions, including:

  • Coupling of benzofuran and thiazole moieties via nucleophilic substitution or cyclization .
  • Amidation using activated derivatives like benzoyl chlorides (e.g., 3-(trifluoromethyl)benzoyl chloride) in dichloromethane or pyridine, with bases such as potassium carbonate to neutralize HCl byproducts .
  • Purification via column chromatography or recrystallization from methanol/ethanol to isolate the final product .
    • Critical factors include temperature control (e.g., 0°C for exothermic steps) and inert atmosphere (argon) to prevent side reactions .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • Answer:

  • NMR (¹H/¹³C) : Resolve substituent positions (e.g., methoxy, trifluoromethyl) and confirm amide bond formation .
  • X-ray crystallography : Determine crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimers) critical for stability .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula and fragmentation patterns .
  • HPLC : Assess purity (>95% for pharmacological studies) .

Advanced Research Questions

Q. How can researchers optimize reaction yield and purity during synthesis?

  • Answer:

  • Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂, DMF) enhance solubility of intermediates .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve coupling efficiency .
  • Workup optimization : Sequential washes (e.g., NaHCO₃ for acidic byproducts, ether for unreacted reagents) reduce impurities .
  • Reaction monitoring : TLC or in-situ FTIR tracks intermediate formation, minimizing over-reaction .

Q. What strategies address contradictions in reported biological activity data?

  • Answer:

  • Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to confirm target specificity .
  • Structural analogs : Compare activity of derivatives (e.g., methoxy vs. ethoxy substitutions) to identify pharmacophores .
  • Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization quantifies target affinity, resolving false positives from off-target effects .

Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical studies?

  • Answer:

  • In vitro ADME :
  • Microsomal stability assays : Measure metabolic half-life using liver microsomes .
  • Caco-2 permeability : Predict intestinal absorption .
  • In vivo studies :
  • Plasma protein binding : Equilibrium dialysis assesses free drug availability .
  • Toxicokinetics : Monitor plasma levels and metabolite profiles in rodent models .

Q. What computational approaches predict target interactions and mechanism of action?

  • Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to proposed targets (e.g., kinases, GPCRs) .
  • MD simulations : GROMACS or AMBER evaluates binding stability over time (≥100 ns trajectories) .
  • QSAR modeling : Correlates substituent effects (e.g., trifluoromethyl hydrophobicity) with activity .

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